Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate
Description
Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a chloro group and a pyridazinyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-chloro-4-(5-methylpyridazin-3-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-5-13(17-16-8-9)11-4-3-10(12(15)6-11)7-14(18)19-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMXQHUPLLXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate typically involves a series of organic reactions. One common method includes the esterification of 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazinyl moiety can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl acetates, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)propanoate
- Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)butanoate
Uniqueness
Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyridazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula: C₁₅H₁₄ClN₃O₂. The compound features a chloro-substituted aromatic ring and a pyridazine moiety, which are known to influence its biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway includes:
- Formation of the Pyridazine Ring : The pyridazine component is synthesized from appropriate starting materials using standard organic reaction techniques.
- Acetate Formation : The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains using disc diffusion methods. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Inhibition of Fatty Acid Binding Protein (FABP4)
Another significant aspect of its biological activity is its role as an inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4 is implicated in various metabolic disorders, including obesity and diabetes. In vitro assays have shown that this compound exhibits potent inhibitory effects on FABP4 with an IC₅₀ value comparable to established inhibitors.
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 3.5 |
| Arachidonic Acid | 3.42 |
This data indicates that the compound may have therapeutic potential in treating metabolic diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A research group conducted a study evaluating the antimicrobial efficacy of various derivatives of pyridazine compounds, including this compound. The study concluded that modifications in the pyridazine ring significantly enhance antibacterial properties.
- FABP4 Inhibition Study : Another study focused on the inhibition of FABP4 by this compound, revealing that structural modifications can lead to improved binding affinity and specificity towards FABP4, suggesting avenues for further drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
